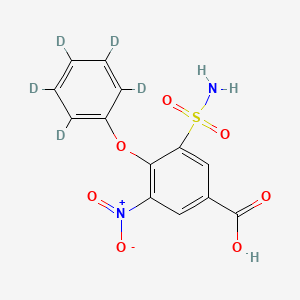

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUSSNAIUIVKY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676071 | |

| Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072125-53-1 | |

| Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid, a deuterated analog of a key intermediate in the synthesis of the diuretic drug Bumetanide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering insights into its synthesis, characterization, and application as an internal standard.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of drug development and clinical pharmacology, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable LC-MS assays. These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and accurate quantification.

3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid is the deuterated form of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity and synthetic precursor of Bumetanide.[1] Its primary utility lies in its role as an internal standard for the quantification of Bumetanide and its metabolites in pharmacokinetic and bioequivalence studies. The five deuterium atoms on the phenoxy ring provide a distinct mass shift, ensuring that its mass spectrometric signal does not interfere with that of the non-labeled analyte.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an analytical standard is crucial for its effective use. While specific experimental data for the deuterated form is not widely published, the properties can be inferred from its non-deuterated counterpart and general principles of isotopic labeling.

| Property | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid | Data Source |

| CAS Number | 1072125-53-1 | 28328-53-2 | [2] |

| Molecular Formula | C₁₃H₅D₅N₂O₇S | C₁₃H₁₀N₂O₇S | [2] |

| Molecular Weight | 343.3 g/mol | 338.30 g/mol | [1][2] |

| Appearance | Expected to be a yellow to brownish-yellow solid | Yellow to Brownish Yellow Solid | [1] |

| Melting Point | Not reported; expected to be similar to the non-deuterated form | 251-253 °C | [1] |

| Solubility | Not reported; likely soluble in DMSO and methanol | Slightly soluble in DMSO and Methanol | [3] |

| Purity | Typically >98% from commercial suppliers | >95% | [1] |

Note: The properties of the deuterated compound are largely based on data from its non-deuterated analog and typical specifications for isotopically labeled standards.

Structural Elucidation

The chemical structure of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is presented below. The five deuterium atoms are located on the phenoxy ring, providing a stable isotopic label.

Caption: Chemical structure of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid.

Synthesis and Purification

The synthesis of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is not extensively detailed in publicly available literature. However, a logical synthetic route can be derived from the known synthesis of its non-deuterated analog.[4] The key step involves the nucleophilic aromatic substitution of a chlorine atom with a phenoxide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Step-by-Step Synthetic Protocol (Representative)

This protocol is adapted from the synthesis of the non-deuterated analog and serves as a guiding framework.

-

Preparation of Sodium Phenoxide-d5: In a suitable reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide. This reaction is typically performed at room temperature.

-

Nucleophilic Aromatic Substitution: To a solution of 4-chloro-3-nitro-5-sulfamoylbenzoic acid in water, add the freshly prepared sodium phenoxide-d5 solution.

-

Reaction Conditions: Heat the reaction mixture to approximately 80-90°C and maintain this temperature with stirring for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After cooling the reaction mixture, the product is precipitated by acidification with a mineral acid such as hydrochloric acid. The resulting solid is collected by filtration, washed with water, and dried.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution. For 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid, the expected monoisotopic mass is approximately 343.05 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the benzoic acid ring and the sulfamoyl and carboxylic acid groups. The characteristic signals for the phenoxy group protons will be absent, confirming successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule.

-

²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of the deuterium atoms on the phenoxy ring.

Application as an Internal Standard in Bioanalysis

The primary application of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is as an internal standard for the quantification of Bumetanide in biological matrices like plasma and urine.

Rationale for Use

As a stable isotope-labeled analog of a close structural relative to Bumetanide, it exhibits nearly identical chemical and physical properties. This ensures that it behaves similarly to Bumetanide during sample extraction, chromatography, and ionization in the mass spectrometer, thereby providing accurate correction for any analytical variability.

Representative Experimental Workflow for Bumetanide Quantification

The following is a representative workflow for the analysis of Bumetanide in human plasma using 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid as an internal standard.

Caption: Bioanalytical workflow for Bumetanide.

Step-by-Step Bioanalytical Protocol (Representative)

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 10 µL of a working solution of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid in methanol.

-

Vortex the sample briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization mode: Electrospray Ionization (ESI), negative mode

-

MRM transitions:

-

Bumetanide: [Precursor ion] -> [Product ion]

-

3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid: [Precursor ion+5] -> [Product ion]

-

-

-

-

Data Analysis:

-

The concentration of Bumetanide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Bumetanide.

-

Safety and Handling

While specific toxicological data for 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is not available, it should be handled with the same precautions as its non-deuterated analog and other laboratory chemicals. The non-deuterated form is classified as a skin, eye, and respiratory irritant.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is a valuable tool for researchers in the field of pharmaceutical analysis. Its use as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Bumetanide. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to confidently incorporate this critical reagent into their research and development workflows.

References

-

Amzeal Research. 3-Nitro-4-Phenoxy-5-Sulfamoylbenzoic Acid D5. Available from: [Link]

-

PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.

- Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564.

- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

-

British Pharmacopoeia. BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. Available from: [Link]

-

ACP. 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. Available from: [Link]

-

Pharmaffiliates. Bumetanide Related Compound B (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid). Available from: [Link]

Sources

An In-Depth Technical Guide to CAS 1072125-53-1: A Deuterated Standard for Bumetanide Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This necessitates the precise identification and quantification of any impurities that may arise during the synthesis or storage of a drug product. Bumetanide, a potent loop diuretic, is no exception. This guide provides a comprehensive technical overview of CAS 1072125-53-1, a deuterated stable isotope-labeled standard of a known bumetanide impurity. This compound, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, serves as an indispensable tool for researchers and analytical chemists in the development and quality control of bumetanide.

Stable isotope-labeled compounds are critical in modern analytical chemistry, particularly in mass spectrometry-based methods.[1][2][3][4] They provide a level of accuracy and precision in quantification that is often unattainable with other methods. By incorporating stable isotopes, such as deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[5] This allows it to be used as an internal standard that behaves nearly identically to the non-labeled analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[3]

This guide will delve into the chemical identity of CAS 1072125-53-1, its relationship to bumetanide and its impurities, the underlying mechanism of action of the parent drug, and the practical application of this deuterated standard in analytical workflows.

Chemical Identity and Synonyms

The compound with CAS number 1072125-53-1 is a deuterated form of a known process impurity and potential degradation product of Bumetanide.

| Property | Value |

| CAS Number | 1072125-53-1 |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₅D₅N₂O₇S |

| Molecular Weight | ~343.32 g/mol |

| Synonyms | 3-(Aminosulfonyl)-5-nitro-4-phenoxy-benzoic Acid-d5, Bumetanide Related Compound B-d5 |

Its non-deuterated counterpart, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS 28328-53-2), is recognized as "Bumetanide Related Compound B" by the United States Pharmacopeia (USP).[6]

The Parent Compound: Bumetanide

To appreciate the significance of CAS 1072125-53-1, one must first understand the parent drug, bumetanide. Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[7][8]

Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter

Bumetanide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC), a protein found in the thick ascending limb of the loop of Henle in the kidneys.[9][10] There are two main isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily found in the kidney.[9][11] Bumetanide inhibits both isoforms.[11][12]

In the thick ascending limb, NKCC2 is responsible for reabsorbing approximately 25% of the filtered sodium load from the tubular fluid back into the bloodstream.[13][14] By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions.[10] This leads to an increase in the excretion of these ions, and consequently water, resulting in diuresis.[10][15] NKCC2 has a higher affinity for bumetanide than NKCC1, making the renal thick ascending limb more sensitive to its effects.

The inhibition of NKCC1 in other tissues, such as the inner ear, can lead to side effects like ototoxicity.[11]

Caption: Mechanism of action of Bumetanide on the NKCC2 transporter in the thick ascending limb of the loop of Henle.

Synthesis and Impurity Profile of Bumetanide

The synthesis of bumetanide often involves several steps where impurities can be introduced. A common synthetic route starts with 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, the non-deuterated analog of our topic compound.[16][17] This intermediate is then reduced to form 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is subsequently alkylated to yield bumetanide.[16][18]

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide Related Compound B) is a key intermediate and therefore a potential process-related impurity in the final drug product.[16][19] Its presence must be carefully monitored to ensure the safety and efficacy of the medication.[19]

Representative Synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

A plausible synthesis for the non-deuterated impurity, which can be adapted for the deuterated version, involves the reaction of 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid with phenol in the presence of a base.[16]

To synthesize the deuterated analog (CAS 1072125-53-1), one would typically use deuterated phenol (phenol-d5) in a similar reaction.

Application of CAS 1072125-53-1 in Analytical Chemistry

The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart in bumetanide drug substance and drug products.[1][2] This is most commonly performed using liquid chromatography-mass spectrometry (LC-MS).[7][20][21]

Experimental Workflow: Quantification of Bumetanide Impurity B using LC-MS

The following is a representative workflow for the use of CAS 1072125-53-1 as an internal standard.

1. Sample Preparation:

-

A known amount of the bumetanide sample (drug substance or crushed tablets) is accurately weighed.

-

The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

A precise volume of a standard solution of this compound (CAS 1072125-53-1) is added to the sample solution.

-

The solution is then diluted to a final volume and filtered before injection into the LC-MS system.

2. LC-MS Analysis:

-

Chromatographic Separation: The sample is injected onto a reverse-phase HPLC or UPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the bumetanide API from its impurities.[8]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is operated in a mode such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the non-deuterated impurity and the deuterated internal standard.[20][21]

3. Data Analysis:

-

The peak areas of the analyte (Bumetanide Related Compound B) and the internal standard (this compound) are measured.

-

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

The concentration of the impurity in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve.

Caption: A typical analytical workflow for the quantification of Bumetanide Related Compound B using its deuterated internal standard.

Conclusion

CAS 1072125-53-1, or this compound, is a vital tool in the pharmaceutical industry for ensuring the quality and safety of bumetanide. As a stable isotope-labeled internal standard, it enables the accurate and precise quantification of its corresponding non-deuterated impurity, Bumetanide Related Compound B. An understanding of the parent drug's mechanism of action, its synthesis, and the principles of analytical chemistry underscores the critical role of this deuterated compound in modern drug development and quality control.

References

- Suresh Kumar, P., Krishna Mohan, G.V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.

- Sharma, C., & Singh, G. (2014).

- Naga Babu, A., & Krishna Mohan, G.V. (2020). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.

- CN106748906B - A kind of synthetic method of bumetanide - Google Patents. (n.d.).

- Manidhar, M., Devarapalli, A., & Toram, T. (2011).

-

SynThink Research Chemicals. (n.d.). Bumetanide EP Impurity and USP Related Compound. Retrieved January 27, 2026, from [Link]

- Jay, M., & Kokko, J. P. (1977). Study of the sites and mechanisms of action of bumetanide in man.

- Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.

-

(PDF) METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES FOR DETERMINATION OF BUMETANIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-UPLC. (n.d.). Retrieved January 27, 2026, from [Link]

- Hall, D. A., & Miyamoto, S. (1976). Metabolism of bumetanide. Clinical pharmacology and therapeutics, 20(3), 324–330.

- WO2012154728A1 - Deuterated n-butyl bumetanide - Google Patents. (n.d.).

- CN101591276B - Method for preparing bumetanide - Google Patents. (n.d.).

- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1691.

-

ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology. Retrieved January 27, 2026, from [Link]

- Al-Majed, A. R., Al-Zamir, I. Y., & Al-Rashood, K. A. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study.

- Greger, R. (1985). Ion transport mechanisms in thick ascending limb of Henle's loop of mammalian nephron. Physiological reviews, 65(3), 760–797.

- Zhao, Y., Liu, S., & Chen, J. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO journal, 44(2), 269–281.

-

Acta Scientific. (2020, January 23). A Review of Different Analytical Techniques: Bumetanide. Retrieved January 27, 2026, from [Link]

-

TeachMePhysiology. (2025, June 7). The Loop of Henle - Function - Diuretics. Retrieved January 27, 2026, from [Link]

- CN106748906A - A kind of synthetic method of bumetanide - Google Patents. (n.d.).

-

U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Bumetanide. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025, August 9). Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs. Retrieved January 27, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (2021, June 26). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. Retrieved January 27, 2026, from [Link]

-

Deranged Physiology. (2023, December 18). The loop of Henle. Retrieved January 27, 2026, from [Link]

-

Semantic Scholar. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Retrieved January 27, 2026, from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved January 27, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 28328-53-2 | Product Name : Bumetanide Related Compound B (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid) (1078336). Retrieved January 27, 2026, from [Link]

- Perera, M. A., Yin, D., Wu, D., & Dalton, J. T. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of pharmacy and pharmacology, 57(4), 507–513.

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved January 27, 2026, from [Link]

- Lytle, C., & Forbush, B. (2005). Long-Term Adaptation of Renal Ion Transporters to Chronic Diuretic Treatment. Journal of the American Society of Nephrology, 16(3), 577–586.

- Shah, S. A., Rathod, D. M., Suhagia, B. N., & Patel, B. K. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 66, 318–324.

- Hall, D. A., & Miyamoto, S. (1976). Identification of the urinary metabolites of 14C-bumetanide in the rat and their excretion by rats and dogs. The Journal of pharmacology and experimental therapeutics, 198(3), 566–573.

-

World Journal of Advanced Research and Reviews. (2021, June 26). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. Retrieved January 27, 2026, from [Link]

- YouTube. (2022, September 14). Thick ascending limb of Henle transport.

- accessd

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2016, January 4). (PDF) NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension. Retrieved January 27, 2026, from [Link]

-

CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved January 27, 2026, from [Link]

Sources

- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. metsol.com [metsol.com]

- 4. moravek.com [moravek.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ascending limb of loop of Henle - Wikipedia [en.wikipedia.org]

- 11. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. ijrpc.com [ijrpc.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]

- 19. synthinkchemicals.com [synthinkchemicals.com]

- 20. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5: Properties, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and pharmacokinetics, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative analysis. 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, a deuterated analog of a known bumetanide impurity, serves a critical function in this domain. Its chemical properties closely mirror the unlabeled analyte, yet its increased mass allows for clear differentiation in mass spectrometry-based assays.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical applications of this compound. As an intermediate in the synthesis of labeled bumetanide, its primary utility is as an internal standard for the accurate quantification of bumetanide and its related substances in complex biological matrices.[1] The insights provided herein are intended to equip researchers and drug development professionals with the technical knowledge required for its effective use.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated analog (CAS: 28328-53-2) is also provided for comparative purposes, as many of its properties can be considered representative.

| Property | This compound | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (Non-deuterated) |

| CAS Number | 1072125-53-1[1][2] | 28328-53-2[] |

| Molecular Formula | C₁₃H₅D₅N₂O₇S[1][2] | C₁₃H₁₀N₂O₇S[] |

| Molecular Weight | 343.32 g/mol [1] | 338.29 g/mol [] |

| Appearance | Not explicitly stated, likely a yellow to brownish-yellow solid | Yellow to Brownish-Yellow Solid[] |

| Melting Point | Not explicitly stated | 251-253 °C[] |

| Solubility | Not explicitly stated | DMSO (Slightly), Methanol (Slightly) |

| Storage | 2-8°C Refrigerator[1] | Sealed in dry, 2-8°C |

Synthesis Pathway

The synthesis of this compound follows the same chemical route as its non-deuterated counterpart, with the key difference being the use of deuterated phenol (phenol-d5) as a starting material. The general synthesis involves a nucleophilic aromatic substitution reaction.

A patented method for the non-deuterated compound describes the reaction of 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid with phenol in the presence of an alkali solvent.[4] To enhance yield and product quality, the process can involve the batchwise feeding of phenol.[4]

Conceptual Synthesis Workflow:

Sources

The Gold Standard: A Technical Guide to Deuterated Internal Standards for LC-MS

In the landscape of quantitative analysis, particularly within the realms of drug development, clinical diagnostics, and environmental testing, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the integrity of quantitative data.[1] This guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and reliable LC-MS quantitation, offering field-proven insights into their selection, application, and the underlying principles that make them the gold standard.

The Imperative for Internal Standardization in LC-MS

Quantitative LC-MS analysis is susceptible to a variety of factors that can introduce variability and impact the accuracy of results. These include sample loss during extraction and handling, fluctuations in injection volume, and the notorious "matrix effect," where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[3] By tracking the ratio of the analyte signal to the IS signal, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[2]

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the most appropriate choice for quantitative bioanalysis.[3] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H or D).[4] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[5][6]

The Science of Deuterium Labeling: Why It Excels

Deuterium is the preferred isotope for labeling internal standards for several key reasons. It is a stable, non-radioactive isotope of hydrogen, making it safe to handle and eliminating the need for specialized radiochemical laboratories.[7] The C-D bond is slightly stronger than the C-H bond, which can enhance the stability of the labeled compound.[7] Crucially, the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties, ensuring that the deuterated standard co-elutes with the unlabeled analyte during chromatography.[8] This co-elution is critical for effectively compensating for matrix effects, as both the analyte and the IS experience the same ionization suppression or enhancement at the same point in time.[9]

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[10] In IDMS, a known amount of the isotopically labeled standard (the "spike") is added to the sample.[10] After allowing the spike to equilibrate with the sample, the ratio of the natural analyte to the labeled standard is measured by the mass spectrometer.[10] This ratio is then used to calculate the precise concentration of the analyte in the original sample, a method renowned for its high accuracy and precision.[11]

Selecting the Optimal Deuterated Internal Standard: A Multifaceted Decision

The selection of an appropriate deuterated internal standard is a critical step that directly impacts the quality of the analytical data. Several factors must be carefully considered to ensure the chosen standard is fit for purpose.

Position of Deuterium Labeling

The location of the deuterium atoms within the molecule is of utmost importance. Labeling should be on a stable part of the molecule where hydrogen-deuterium (H/D) exchange is unlikely to occur.[6] Placing deuterium on heteroatoms with exchangeable protons, such as in hydroxyl (-OH) or amine (-NH) groups, should be avoided as these can readily exchange with protons from the solvent, leading to a loss of the isotopic label.[6][7]

Degree of Deuteration

A sufficient number of deuterium atoms should be incorporated to provide a clear mass shift from the unlabeled analyte, preventing any isotopic crosstalk. A mass difference of at least 3 to 4 atomic mass units (amu) is generally recommended to avoid interference from the natural isotopic abundance of the analyte.[12]

Isotopic Purity and Enrichment

High isotopic purity and enrichment are crucial for accurate quantitation. The deuterated standard should have a high percentage of the desired labeled species and minimal contamination from the unlabeled analyte. An isotopic enrichment of ≥98% is generally recommended to minimize background interference and ensure a clear mass separation.[7]

Potential for Isotope Effects

While deuterated standards are designed to mimic the behavior of the analyte, subtle differences can arise due to the "isotope effect." The slightly stronger C-D bond can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart.[13][14] While usually minor, this effect should be evaluated during method development to ensure it does not compromise the co-elution necessary for matrix effect compensation.[15][16]

| Parameter | Recommendation | Rationale |

| Labeling Position | Stable, non-exchangeable positions (e.g., aromatic or aliphatic C-H) | Prevents loss of the isotopic label through H/D exchange.[6][7] |

| Mass Shift | ≥ 3 amu | Avoids spectral overlap and interference from the natural isotopes of the analyte.[12] |

| Isotopic Enrichment | ≥ 98% | Minimizes background signal from unlabeled analyte in the standard.[7] |

| Chemical Purity | High | Ensures that the standard itself does not introduce interfering impurities. |

Practical Implementation: A Step-by-Step Workflow

The successful implementation of deuterated internal standards requires a meticulous and well-documented workflow. The following protocol outlines the key steps for incorporating a deuterated IS into a quantitative LC-MS analysis.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable solvent to create a concentrated stock solution. The purity of the standard, as provided by the supplier's Certificate of Analysis, should be taken into account when calculating the concentration.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions at the desired concentrations for spiking into samples. The concentration of the working solution should be optimized to provide a consistent and robust signal in the mass spectrometer, typically in a similar response range as the analyte.[6]

Sample Spiking: The Critical First Step

The internal standard must be added to all samples, including calibration standards and quality controls, at the earliest possible stage of the sample preparation process.[3] This ensures that the IS experiences the same potential for loss as the analyte during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]

Caption: Workflow for incorporating a deuterated internal standard.

Data Acquisition and Processing

During LC-MS analysis, the mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratios of both the analyte and the deuterated internal standard. The resulting chromatograms will show peaks for both compounds, which should ideally have the same retention time. The peak areas of the analyte and the IS are then integrated, and the ratio of the analyte peak area to the IS peak area is calculated for each sample.

Building a Self-Validating System: Ensuring Trustworthiness

A robust analytical method is a self-validating one. The consistent response of the deuterated internal standard across an analytical run provides a crucial diagnostic tool.

Monitoring Internal Standard Response

Significant variations in the IS response between samples can indicate problems with the analytical process, such as inconsistent extraction recovery, injection errors, or severe matrix effects.[1] Regulatory guidelines, such as those from the FDA and EMA, recommend monitoring the IS response and establishing acceptance criteria.[17][18][19]

Caption: The fundamental principle of isotope dilution mass spectrometry.

Method Validation Parameters

A comprehensive method validation should be performed to demonstrate the reliability of the analytical method. Key parameters to evaluate include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. For bioanalytical methods, the precision (expressed as the coefficient of variation, CV) should not exceed 15% for most quality control samples, and 20% for the lower limit of quantification (LLOQ).[17]

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. The use of a deuterated IS that co-elutes with the analyte is the most effective way to compensate for this.

-

Stability: The stability of the analyte and IS in the biological matrix under various storage and handling conditions.

Navigating Challenges and Ensuring Success

While deuterated internal standards are incredibly powerful, it is important to be aware of potential challenges. As previously mentioned, the chromatographic isotope effect can lead to slight separation of the analyte and IS.[15][16] In rare cases, in-source fragmentation or metabolism could potentially lead to the loss of the deuterium label.[20] Careful method development and validation are essential to identify and mitigate these potential issues.

Conclusion: The Bedrock of Quantitative Confidence

In the high-stakes environment of pharmaceutical development and clinical research, the integrity of quantitative data is non-negotiable. Deuterated internal standards provide the bedrock of confidence in LC-MS analysis by correcting for the inherent variability of the analytical process. Their near-identical chemical nature to the analyte ensures they serve as a true proxy, from sample extraction to detection. By understanding the principles of their function, adhering to rigorous selection criteria, and implementing them within a validated workflow, researchers can achieve the highest levels of accuracy and precision, ensuring that their data is not only reliable but also defensible. The use of deuterated internal standards is not merely a best practice; it is an essential component of scientifically sound and regulatory-compliant quantitative LC-MS.

References

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.

- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.

- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.

- Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Rau, D. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.

- Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube.

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.

- Li, M., et al. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

- Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of Chromatographic Science.

- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.

- Wang, S., & El-Khoury, J. M. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry.

- U.S. Department of Energy. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.

- Cambridge Isotope Laboratories, Inc. Importance of Stable Isotope Standards and Their Implementation in Clinical Mass Spectrometry.

- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Physikalisch-Technische Bundesanstalt (PTB). Isotope Dilution Mass Spectrometry.

- BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.

- International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.

- KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.

- Casetta, B., & Perini, M. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A.

- Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.

- Kaza, M., & Karaz, M. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.

- Mester, Z., & Sturgeon, R. (Eds.). (n.d.). Introduction to Isotope Dilution Mass Spectrometry (IDMS). Royal Society of Chemistry.

- Hughes, N. C., et al. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal.

- De Boer, T., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis.

- U.S. Food and Drug Administration. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.

- Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nebiolab.com [nebiolab.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. texilajournal.com [texilajournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. youtube.com [youtube.com]

- 11. osti.gov [osti.gov]

- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. elearning.unite.it [elearning.unite.it]

- 19. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Principles of Isotopic Labeling for Benzoic Acid Derivatives

Abstract

Isotopic labeling is a powerful and indispensable technique in modern chemical and biomedical research, enabling the precise tracking of molecules through complex biological and chemical systems. Benzoic acid and its derivatives are not only prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules but are also key intermediates in metabolic pathways.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic considerations, and practical methodologies for the isotopic labeling of benzoic acid derivatives. We will delve into the rationale behind isotope selection, detail robust synthetic strategies for site-specific labeling, and discuss the analytical techniques essential for detection and quantification. By synthesizing foundational theory with field-proven insights, this document serves as a self-contained resource for designing and executing successful isotopic labeling studies.

Introduction: The Rationale for Labeling Benzoic Acid Derivatives

Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes.[2] This substitution creates a "tagged" version of the molecule that is chemically identical in most respects to its unlabeled counterpart but is distinguishable by analytical methods that are sensitive to isotopic differences.[2][3] For benzoic acid derivatives, this technique unlocks the ability to:

-

Elucidate Metabolic Fates: Trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate or xenobiotic. By tracking the labeled molecule and its metabolites, researchers can build a comprehensive picture of its biotransformation, a critical step in drug development and toxicological assessment.[3][4]

-

Quantify Analytes with High Precision: Isotopically labeled compounds, particularly those with stable isotopes, serve as ideal internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] Their near-identical chemical behavior to the analyte ensures that variations during sample preparation and analysis are accounted for, leading to highly accurate measurements.

-

Investigate Reaction Mechanisms: By determining the position of isotopes in the products of a chemical or enzymatic reaction, one can deduce the pathways and mechanisms involved.[2]

-

Alter Pharmacokinetic Profiles: The substitution of hydrogen with its heavier stable isotope, deuterium (²H or D), can slow the rate of metabolic processes that involve C-H bond cleavage. This phenomenon, known as the "kinetic isotope effect," can be strategically employed to enhance a drug's metabolic stability and prolong its therapeutic effect.[5][6]

Strategic Isotope Selection: A Foundational Decision

The choice of isotope is a critical first step that dictates the experimental approach, sensitivity, and safety considerations of the study. Isotopes are broadly categorized as stable or radioactive.

Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O)

Stable isotopes do not emit radiation and are naturally occurring, making them exceptionally safe for use in a wide range of studies, including those involving human subjects.[4][7][8][9]

-

Advantages:

-

Safety: Non-radioactive nature eliminates the need for specialized handling and disposal protocols associated with radioactive materials.[7][8]

-

Versatility: Readily detectable by powerful analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Site-Specific Information: High-resolution NMR can pinpoint the exact location of a ¹³C label within a molecule, providing detailed structural information.[10]

-

-

Disadvantages:

-

Lower Sensitivity: Detection requires more sophisticated instrumentation compared to the decay-counting methods used for radioisotopes.

-

Natural Abundance: The presence of natural isotopes (e.g., ¹³C has a ~1.1% natural abundance) must be considered during data analysis.

-

Radioactive Isotopes (e.g., ³H, ¹⁴C)

Radioisotopes, or radionuclides, undergo spontaneous radioactive decay, emitting radiation that can be easily detected.[8]

-

Advantages:

-

High Sensitivity: Techniques like liquid scintillation counting can detect minuscule amounts of radiolabeled material, making them ideal for trace-level analysis and mass balance studies.[11]

-

Established Protocols: Radiotracer studies have a long history in drug metabolism, with well-established regulatory guidelines.[11][12][13]

-

-

Disadvantages:

-

Safety and Handling: Require specialized licenses, facilities, and personnel trained in handling radioactive materials.

-

Waste Disposal: Radioactive waste disposal is costly and stringently regulated.

-

Limited Structural Information: Detection methods typically provide quantitative data but not the precise location of the label within a metabolite.

-

The decision-making process for isotope selection is summarized in the workflow below.

Caption: Decision workflow for selecting the appropriate isotope.

Synthetic Strategies for Labeling Benzoic Acid Derivatives

The placement of an isotopic label must be strategic. The label should be in a position that is chemically and metabolically stable to avoid loss during biotransformation, unless the goal is to study the specific metabolic cleavage at that site.[11]

Labeling the Carboxyl Group ([¹³C] or [¹⁴C])

Introducing a carbon isotope at the carboxyl position is a common and direct strategy. The premier method for this transformation is the carboxylation of a Grignard reagent .[14][15]

This reaction involves forming an aryl Grignard reagent from a corresponding brominated benzoic acid precursor. This organometallic intermediate then acts as a potent nucleophile, attacking a labeled carbon dioxide source (¹³CO₂ or ¹⁴CO₂). A final acidic workup protonates the resulting carboxylate to yield the labeled benzoic acid.[14][15][16]

Caption: Synthesis of carboxyl-labeled benzoic acid.

Protocol 1: Synthesis of [carboxyl-¹⁴C]Benzoic Acid via Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

Carboxylation: Connect the reaction flask to a vacuum line apparatus containing a known quantity of [¹⁴C]CO₂ (generated from Ba¹⁴CO₃ and concentrated acid).[17] Cool the Grignard solution to 0°C and slowly introduce the [¹⁴C]CO₂ gas with vigorous stirring.

-

Workup: Once the CO₂ is consumed, quench the reaction by slowly adding dilute hydrochloric acid.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude [¹⁴C]benzoic acid can be purified by recrystallization.

Self-Validation: The identity and purity of the product should be confirmed by HPLC with radiometric detection. The specific activity (e.g., in mCi/mmol) must be determined to ensure it meets the requirements for the planned biological studies.

Labeling the Aromatic Ring ([²H] or [³H])

Introducing deuterium or tritium onto the aromatic ring is most commonly achieved through hydrogen-isotope exchange (HIE) reactions. These methods can be catalyzed by acids or transition metals.

-

Acid-Catalyzed Exchange: This method involves heating the benzoic acid derivative in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), or in D₂O with an acid catalyst.[18] This approach is straightforward but can sometimes require harsh conditions.

-

Metal-Catalyzed Exchange: Transition metal catalysts (e.g., based on Iridium, Ruthenium, or Palladium) offer milder reaction conditions and can provide high levels of deuterium incorporation.[19][20][21][22] These catalysts can activate C-H bonds, allowing for exchange with a deuterium source like D₂O or D₂ gas.[21][23] The regioselectivity (i.e., which ring positions are labeled) can often be controlled by the choice of catalyst and directing groups on the substrate.[19][22]

Table 1: Comparison of Ring Deuteration Methods

| Method | Catalyst / Reagent | Deuterium Source | Typical Conditions | Advantages | Disadvantages |

| Acid-Catalyzed | Conc. D₂SO₄ | D₂SO₄ | 50-100°C | Simple, inexpensive.[18] | Harsh conditions, potential for side reactions. |

| Metal-Catalyzed | [Ir(cod)(dppe)]BF₄ | D₂ or D₂O | 50-120°C | Mild conditions, high incorporation, potential for regioselectivity.[21][24] | Catalyst cost, may require inert atmosphere. |

| Metal-Catalyzed | Ru or Pt/C | D₂O | 80-150°C | Heterogeneous catalyst is easily removed.[21][23] | Can have lower selectivity, risk of dehalogenation on substituted rings.[23] |

Analytical Techniques for Labeled Compounds

The choice of analytical method is intrinsically linked to the isotope used for labeling.[2]

Mass Spectrometry (MS)

MS is the cornerstone for analyzing both stable and radioisotopically labeled compounds.[2][3][4][25] It separates ions based on their mass-to-charge ratio (m/z). The incorporation of a heavier isotope results in a predictable mass shift in the parent molecule and its metabolites, allowing them to be distinguished from the endogenous, unlabeled counterparts. High-resolution MS (HRMS) is particularly powerful for identifying unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.[2]

-

¹³C NMR: For compounds labeled with ¹³C, direct detection provides unambiguous confirmation of the label's position.[10][26] The low natural abundance of ¹³C means that signals from the enriched positions are exceptionally prominent.[27] Quantitative ¹³C NMR can also be used to determine the degree of enrichment.[28]

-

²H NMR: Deuterium labeling can be observed directly by ²H NMR or indirectly by the disappearance of signals in the ¹H NMR spectrum.

Radioactivity Detection

For ¹⁴C and ³H, quantification relies on detecting radioactive decay.

-

Liquid Scintillation Counting (LSC): This is the most common method for quantifying the total radioactivity in a given sample (e.g., plasma, urine, feces). It is the benchmark for mass balance studies.

-

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a visual map of the distribution of a radiolabeled drug throughout an entire animal subject over time.

-

Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique that can measure very low levels of radioisotopes, allowing for studies with microdoses of ¹⁴C-labeled drugs.

Application in Practice: A Drug Metabolism Case Study

Objective: To determine the primary metabolic pathways of a novel benzoic acid-derived drug candidate (Drug X) in rats.

Strategy:

-

Isotope Selection: ¹⁴C is chosen for its high sensitivity, which is ideal for a comprehensive mass balance study to recover all drug-related material.[11]

-

Labeling Position: The ¹⁴C label is placed on the carboxyl group, as this position is predicted to be metabolically stable. If the carboxyl group were cleaved, the resulting radioactive ¹⁴CO₂ would be trapped and quantified.

-

Synthesis: [carboxyl-¹⁴C]Drug X is synthesized using the Grignard carboxylation method outlined in Protocol 1.

-

Study Execution: A single oral dose of [¹⁴C]Drug X is administered to rats. Urine, feces, and blood samples are collected at various time points.

-

Analysis:

-

Total radioactivity in all samples is measured by LSC to determine the mass balance and routes/rates of excretion.

-

Plasma samples are analyzed by LC-MS coupled with a radiometric detector (LC-Radio-MS). The MS provides structural information on metabolites, while the radiometric detector confirms which peaks are drug-related.

-

-

Metabolic Pathway Elucidation:

The primary route of elimination for benzoic acid itself is conjugation with glycine to form hippuric acid, which is then excreted.[1][29] The analysis of samples from the Drug X study reveals a similar major pathway, along with other minor oxidative metabolites.

Caption: Postulated metabolic pathway of [¹⁴C]Drug X.

This analysis provides a definitive picture of the drug's fate, identifying the major clearance pathways and forming a crucial part of the data package for regulatory submission.[30]

Conclusion

The isotopic labeling of benzoic acid derivatives is a foundational methodology in pharmaceutical R&D and metabolic research. A successful study hinges on a logical and informed approach, beginning with the strategic selection of the isotope, followed by the execution of a robust and regioselective synthetic plan, and culminating in analysis by appropriate high-sensitivity instrumentation. This guide has outlined the core principles and practical workflows to empower scientists to confidently design and implement labeling strategies that yield clear, actionable, and reliable data. By integrating these principles, researchers can effectively trace the journey of benzoic acid-containing molecules, unlocking critical insights into their biological and chemical behavior.

References

-

Isotopic labeling - Wikipedia . [Link]

-

Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed Central. [Link]

-

An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC - NIH. [Link]

-

Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of latent fingerprints - PubMed. [Link]

-

13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - RSC Publishing. [Link]

-

Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed. [Link]

-

MedChemExpress (MCE) – Stable Isotope-Labeled Compounds - Lucerna-Chem AG. [Link]

-

How Are Isotopes Used As Tracers In Biological Studies? - Chemistry For Everyone. [Link]

-

Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex | Journal of the American Chemical Society. [Link]

-

Guidance for Industry and Researchers - FDA. [Link]

-

Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14 - Books - The Royal Society of Chemistry. [Link]

-

The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed. [Link]

-

Stable isotopes: their use and safety in human nutrition studies - PMC - NIH. [Link]

-

Synthesis of carbon-13-labeled tetradecanoic acids - PubMed - NIH. [Link]

-

Mass spectral analysis of isotopically labeled compounds: average mass approach | Analytical Chemistry - ACS Publications. [Link]

-

Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids - PubMed. [Link]

-

5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. [Link]

-

Radioactive and stable isotopes of metabolic pathway. | Allied Academies. [Link]

-

The Use of Stable Isotopes in Drug Metabolism Studies - PubMed - NIH. [Link]

-

A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. [Link]

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube. [Link]

-

13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? | ResearchGate. [Link]

-

Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC - PubMed Central. [Link]

-

Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry - FDA. [Link]

-

Stable vs Radioactive Isotopes - BOC Sciences - YouTube. [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. [Link]

-

Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed. [Link]

-

Metabolism and elimination scheme for benzoic acid and a variety of its... - ResearchGate. [Link]

-

H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as - Wiley Online Library. [Link]

-

20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. [Link]

-

Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C . [Link]

-

Benzoic acid - Wikipedia . [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies - YouTube. [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. [Link]

-

Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol - NIH. [Link]

-

Photocatalytic and highly regioselective H/D exchange at alpha-thio C(sp3)-H bonds . [Link]

-

Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC - NIH. [Link]

-

Drug-drug Interaction Studies for Regulatory Submission - Charles River Laboratories. [Link]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 4. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. file.medchemexpress.com [file.medchemexpress.com]

- 26. epic.awi.de [epic.awi.de]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. criver.com [criver.com]

A Technical Guide to Deuterated Compounds in Quantitative Mass Spectrometry

Introduction: The Pursuit of Precision in Quantitative Analysis

In the fields of pharmaceutical development, clinical diagnostics, and toxicological screening, the demand for analytical precision is absolute. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative analysis due to its exceptional sensitivity and selectivity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise data integrity.[2][3] The key to unlocking robust, repeatable, and scientifically defensible data lies in the use of stable isotope-labeled internal standards, with deuterated compounds being the most prevalent. This guide provides an in-depth exploration of the principles, practices, and nuances of employing deuterated compounds to achieve the highest level of accuracy in quantitative mass spectrometry.

Part 1: The Foundation: Isotope Dilution Mass Spectrometry and the Role of Deuterated Internal Standards

The Principle of Stable Isotope Dilution (SID)

Stable Isotope Dilution (SID) is a powerful analytical technique that provides exceptional accuracy and precision in quantitative measurements.[4] The core principle of SID involves the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample at the earliest stage of analysis.[5][6] The analyte and the IS are chemically identical, ensuring they behave similarly during extraction, chromatography, and ionization.[3] Because the mass spectrometer can differentiate between the analyte and the isotopically labeled IS based on their mass-to-charge ratio (m/z), any sample loss or variation in instrument response will affect both compounds equally.[7] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, allowing for highly accurate quantification.[4]

Why Deuterium? The Ideal Internal Standard

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a popular choice for creating internal standards for several reasons:

-

Chemical Equivalence: Replacing hydrogen with deuterium results in a compound that is chemically and structurally almost identical to the analyte. This ensures that the deuterated IS co-elutes with the analyte during liquid chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[3][8]

-

Distinct Mass Shift: The mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) provides a clear mass shift that is easily resolved by modern mass spectrometers. A sufficient number of deuterium atoms are incorporated to prevent isotopic overlap from the natural abundance of ¹³C in the analyte.

-

Cost-Effectiveness: The synthesis of deuterated compounds is often more economical compared to labeling with other stable isotopes like ¹³C or ¹⁵N.[9]

The use of a deuterated internal standard can transform good data into regulatory-grade data, providing clearer pharmacokinetic profiles and more reliable quantification.[10]

Caption: Workflow for developing a quantitative LC-MS/MS assay with a deuterated IS.

Key Considerations During Method Development

-

Selection of MS/MS Transitions: The precursor-to-product ion transitions for both the analyte and the deuterated IS should be carefully selected to maximize sensitivity and specificity, while avoiding any potential crosstalk.

-

Evaluating Matrix Effects: The use of a deuterated IS is the most effective way to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components. [2][3]The IS should track the analyte's response across different lots of the biological matrix.

-

Extraction Recovery: The recovery of the analyte and the IS should be consistent, though not necessarily 100%. [11]The ratio of their recoveries is the critical parameter.

Validation According to Regulatory Guidelines

A bioanalytical method must be validated to demonstrate its reliability. [12]Key validation parameters, as outlined in FDA guidance, include: [11][13][14]

-

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. [12]* Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several days.

-

Calibration Curve: Demonstrating the relationship between the analyte concentration and the instrument response.

-

Stability: Ensuring the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). [11]

Example Validation Acceptance Criteria (FDA)

| Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). [15] |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). [15] |

| Calibration Standards | At least 75% of non-zero standards must meet the accuracy criteria. |

Part 4: Advanced Topics and Troubleshooting

The "Crossover" or "Isotopic Contribution" Effect

This occurs when the deuterated internal standard contains a small percentage of the unlabeled analyte, or when the analyte's isotopic cluster contributes to the signal of the IS. This can be corrected mathematically or minimized by using an IS with very high isotopic purity and a sufficient mass difference.

Hydrogen-Deuterium Exchange (HDX)

HDX can be a significant issue if the deuterium labels are on exchangeable sites (e.g., -OH, -NH, -SH). This can lead to a loss of the deuterium label and compromise the accuracy of the assay. [16]The stability of the label must be thoroughly investigated during method development, particularly under varying pH and temperature conditions. [17]The exchange is minimized by keeping samples at a low temperature and under acidic conditions after the labeling or quenching step. [18]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Action |

| Poor IS Response | - Incorrect IS concentration- Degradation of IS- Suboptimal MS/MS parameters | - Verify IS solution concentration- Check storage conditions and prepare fresh solution- Re-optimize MS/MS parameters |

| Variable Analyte/IS Ratio | - Inconsistent sample preparation- IS added after extraction- H-D exchange | - Ensure consistent pipetting and extraction procedures- Add IS at the beginning of the sample preparation- Investigate label stability; select a different IS if necessary |

| IS Signal in Blank Samples | - Crosstalk from analyte- Contamination | - Check MS/MS transitions for specificity- Thoroughly clean autosampler and LC system |

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry. Their ability to mimic the analyte of interest throughout the analytical process provides a robust internal calibration that corrects for a multitude of potential errors, from sample preparation to instrument variability. By understanding the principles of stable isotope dilution, carefully selecting and characterizing the deuterated standard, and performing rigorous method validation, researchers can achieve the highest levels of accuracy and confidence in their quantitative data. This commitment to precision is paramount for advancing drug development and ensuring patient safety.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.

- Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd.

- Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.

- Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate.

- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PMC - NIH.

- Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable.

- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central.